Regioisomeric Differentiation: Meta vs Ortho and Para Substitution
The target compound (meta isomer, CAS 898749-66-1) differs from its closest purchasable analogs solely by the position of the pyrrolinomethyl substituent on the phenyl ring. The ortho isomer (CAS 898763-88-7) and the para isomer (CAS 898764-81-3) share an identical molecular formula (C15H17NO) and molecular weight (227.30 g/mol) . In the broader cyclopropyl-containing GPR119 agonist pharmacophore described in the patent and journal literature, the specific connectivity between the cyclopropyl ketone core and the aromatic substitution pattern is a critical determinant of agonist potency [1]. However, no publicly available study has performed a direct, head-to-head pharmacological comparison among the isolated ortho, meta, and para pyrrolinomethyl isomers to quantify the effect of this positional change in isolation. The activity data from the Merck GPR119 program pertains to more elaborated molecules incorporating cyclopropyl restrictions within a larger scaffold, not the naked meta-ketone building block. Therefore, regioisomeric identity is a necessary differentiator for procurement integrity but cannot currently be supported by quantitative activity comparisons among the three isomers.
| Evidence Dimension | Chemical Identity (Regioisomerism) |
|---|---|
| Target Compound Data | Meta substitution: cyclopropyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS 898749-66-1). |
| Comparator Or Baseline | Ortho isomer: cyclopropyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS 898763-88-7); Para isomer: cyclopropyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS 898764-81-3). |
| Quantified Difference | Not quantified due to absence of direct comparative pharmacological data among the three isolated isomers. |
| Conditions | In silico docking, in vitro binding, or cellular activity assays would be required to establish a quantified difference. |
Why This Matters
For researchers or procurement officers requiring a defined building block with unambiguous regiochemistry, specification of the meta isomer is essential to avoid inadvertent substitution with the ortho or para isomers, which may lead to different reactivity or biological outcomes.
- [1] Szewczyk JW, Acton J, Adams AD, et al. Design of potent and selective GPR119 agonists for type II diabetes. Bioorg Med Chem Lett. 2011;21(9):2665-2669. View Source
